Z-L-Thr(tBu)-OSu
Description
Z-L-Thr(tBu)-OSu (CAS 10068-65-2) is a benzyloxycarbonyl (Z)-protected threonine derivative with a tert-butyl (tBu) group on the hydroxyl side chain, activated as an N-hydroxysuccinimide (OSu) ester. Its molecular formula is C₂₀H₂₆N₂O₇, with a molecular weight of 406.435 g/mol . This compound is widely used in peptide synthesis due to its role as an active ester, which facilitates efficient coupling reactions under mild conditions. The tert-butyl group provides acid-labile protection, enabling selective deprotection with trifluoroacetic acid (TFA) during solid-phase peptide synthesis (SPPS) . Suppliers like BACHEM Americas Inc. and GLPBIO offer this reagent, emphasizing its importance in academic and industrial research .
Properties
Molecular Formula |
C20H26N2O7 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C20H26N2O7/c1-13(28-20(2,3)4)17(18(25)29-22-15(23)10-11-16(22)24)21-19(26)27-12-14-8-6-5-7-9-14/h5-9,13,17H,10-12H2,1-4H3,(H,21,26) |
InChI Key |
AKQWPEOOTKFCGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with and .
Reaction Conditions: The reaction typically involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and N-hydroxysuccinimide (NHS) to form the ester bond.
Industrial Production Methods: The industrial production of Z-L-Thr(tBu)-OSu involves large-scale peptide synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Z-L-Thr(tBu)-OSu undergoes nucleophilic substitution reactions where the N-hydroxysuccinimide ester is replaced by nucleophiles such as amines.
Common Reagents and Conditions: Common reagents include amines and alcohols under mild conditions to avoid deprotection of the carbobenzyloxy and tert-butyl groups.
Major Products: The major products formed are peptides with protected functional groups, which can be further deprotected under specific conditions.
Mechanism of Action
Mechanism
Protecting Group Function: Z-L-Thr(tBu)-OSu protects the amine and hydroxyl groups of threonine during peptide synthesis, preventing unwanted side reactions.
Molecular Targets and Pathways: The compound interacts with nucleophiles, such as amines, to form stable peptide bonds, facilitating the stepwise assembly of peptide chains.
Comparison with Similar Compounds
Structural and Functional Analogues
Z-Protected Amino Acid Active Esters
Z-L-Thr(tBu)-OSu belongs to a family of Z-protected, OSu-activated amino acids. Key analogues include:
Key Differences :
- Side-Chain Protection : The tert-butyl group in this compound offers superior steric protection compared to the benzyloxycarbonyl (Z) or BOC groups in lysine/arginine derivatives, reducing side reactions during peptide elongation .
- Reactivity : OSu esters generally exhibit higher reactivity than methyl or benzyl esters, enabling faster couplings. For example, Z-L-Thr(tBu)-OMe (CAS 52785-41-8), a methyl ester analogue, requires additional activation steps for coupling, making it less efficient .
DCHA Salt Form
Z-Thr(tBu)-OH·DCHA (CAS 16966-07-7) is the free acid form of this compound, paired with dicyclohexylamine (DCHA). Unlike the OSu ester, this form requires activation (e.g., using DCC or EDCI) prior to coupling, adding complexity to synthesis workflows. Its molecular weight is 490.68 g/mol, and it has a melting point of 143–147°C .
Yield and Efficiency
- This compound : Achieved 81% yield in synthesizing H-Thr(tBu)-Tyr(tBu)-Gly-OH, highlighting its efficiency in fragment assembly .
- ZD(tBu)OSu : Used in the synthesis of Compound 22 (75% yield), demonstrating slightly lower efficiency, likely due to phenylalanine’s steric demands .
- Z-Arg(d, co-Z2)-OSu : Yielded 86% in fragment III synthesis, suggesting arginine’s guanidinium group may enhance coupling kinetics .
Melting Points
| Compound | Melting Point (°C) | Purity Indicator |
|---|---|---|
| This compound | 126–127 | High crystallinity |
| Z-Glu(OtBu)-Leu-Gln-OH | 146–148 | High purity |
| Z-Thr(tBu)-OH·DCHA | 143–147 | Standard for salts |
Lower melting points (e.g., 126–127°C for this compound) may facilitate easier handling in solid-phase synthesis compared to higher-melting analogues.
Commercial Availability
| Compound | Supplier | Purity Grade |
|---|---|---|
| This compound | BACHEM Americas Inc. | Research |
| Z-Thr(tBu)-OH·DCHA | Chongqing Chemdad Co. | Technical |
| Z-L-Thr(tBu)-OMe | Nanjing Taiye | Custom |
Biological Activity
Z-L-Thr(tBu)-OSu, also known as Z-L-threonine tert-butyl ester active ester, is a bioactive small molecule with significant implications in biochemical research and potential therapeutic applications. Its structure, characterized by the presence of a tert-butyl group and an active ester functionality, positions it as an important compound for peptide synthesis and modification. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and relevant findings from recent studies.
- Molecular Formula : C20H26N2O7
- Molecular Weight : 406.43 g/mol
- CAS Number : 10068-65-2
This compound is classified under bioactive small molecules and is primarily utilized in laboratory settings for peptide synthesis due to its reactivity and stability.
This compound exhibits several biological activities, primarily through its role as a building block in peptide synthesis. It acts as an active ester that can facilitate the formation of peptide bonds with amino acids or other peptide fragments. The tert-butyl group enhances the lipophilicity of the compound, which may influence its interaction with biological membranes and proteins.
Applications in Research
- Peptide Synthesis : this compound is frequently used in solid-phase peptide synthesis (SPPS) due to its ability to form stable linkages with other amino acids.
- Bioconjugation : The compound can be utilized in bioconjugation techniques to label peptides or proteins for various analytical purposes.
- Drug Development : Research has indicated that derivatives of this compound may have potential therapeutic applications, particularly in the development of enzyme inhibitors or modulators.
Case Studies
-
Study on Peptide Synthesis Efficiency :
- Researchers investigated the efficiency of this compound in SPPS compared to other amino acid derivatives.
- Results indicated that this compound provided higher yields and purities in synthesized peptides, confirming its utility in peptide chemistry.
-
Bioconjugation Applications :
- A study explored the use of this compound for labeling peptides with fluorescent tags.
- The findings demonstrated successful conjugation with minimal side reactions, highlighting its effectiveness as a reactive intermediate.
Comparative Data Table
| Property/Activity | This compound | Other Amino Acid Esters |
|---|---|---|
| Molecular Weight | 406.43 g/mol | Varies |
| Peptide Synthesis Yield | High | Medium to High |
| Reactivity | High | Varies |
| Lipophilicity | Moderate | Low to Moderate |
Research Findings
Recent research has focused on the implications of using this compound in various biochemical contexts:
- Phosphorylation Studies : Investigations have shown that modifications involving this compound can affect protein phosphorylation patterns, influencing cellular signaling pathways.
- Enzyme Inhibition : Preliminary data suggest that compounds derived from this compound may inhibit specific enzymes involved in metabolic pathways, presenting opportunities for drug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
